molecular formula C34H25O2P B13347654 7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide

7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide

Cat. No.: B13347654
M. Wt: 496.5 g/mol
InChI Key: VANAIVBENYQGIZ-UHFFFAOYSA-N
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Description

7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide is a complex organic compound with a molecular formula of C₃₄H₂₅O₂P and a molecular weight of 496.53 g/mol This compound is notable for its unique structure, which includes a phosphindole core fused with benzo and naphtho rings, and substituted with hydroxy and o-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts such as rhodium complexes and ligands like P(2-MeOC₆H₄)₃ to achieve high chemoselectivity . The reaction conditions usually involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production would likely involve optimization of the laboratory methods to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide involves its interaction with specific molecular targets. The hydroxy and o-tolyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to its targets. The phosphindole core may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole: Lacks the oxide group, which may alter its reactivity and biological activity.

    6,8-Di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole: Lacks both the hydroxy and oxide groups, resulting in different chemical properties.

    7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-sulfide: Contains a sulfide group instead of an oxide, which may affect its chemical reactivity and biological interactions.

Uniqueness

7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide is unique due to its specific combination of functional groups and fused ring structure

Properties

Molecular Formula

C34H25O2P

Molecular Weight

496.5 g/mol

IUPAC Name

12-hydroxy-10,14-bis(2-methylphenyl)-12λ5-phosphapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene 12-oxide

InChI

InChI=1S/C34H25O2P/c1-21-11-3-7-15-25(21)29-19-23-13-5-9-17-27(23)31-32-28-18-10-6-14-24(28)20-30(26-16-8-4-12-22(26)2)34(32)37(35,36)33(29)31/h3-20H,1-2H3,(H,35,36)

InChI Key

VANAIVBENYQGIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC3=CC=CC=C3C4=C2P(=O)(C5=C4C6=CC=CC=C6C=C5C7=CC=CC=C7C)O

Origin of Product

United States

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